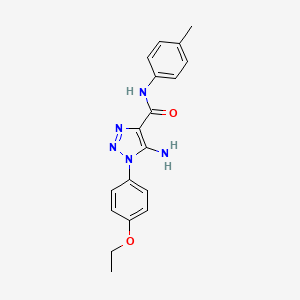
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide (FMA) is a compound that has gained attention in recent years due to its potential applications in scientific research. FMA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act on various molecular targets in the body. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain. It has also been shown to interact with the adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has also been shown to decrease blood pressure and heart rate, which may contribute to its potential use in the treatment of cardiovascular diseases. In addition, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer properties, which may contribute to its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide. One area of research could focus on the development of more efficient synthesis methods for N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide. Another area of research could focus on the identification of additional molecular targets for N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide, which may contribute to its potential use in the treatment of various diseases. Additionally, future research could focus on the development of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide analogs with improved solubility and bioavailability, which may expand its potential applications in scientific research.
Conclusion:
In conclusion, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, cardiovascular diseases, and cancer. Although the mechanism of action of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is not fully understood, it has been shown to interact with various molecular targets in the body. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide can be synthesized by reacting 9H-fluorene-3-carboxylic acid with 3-methylphenol in the presence of thionyl chloride to form 9H-fluoren-3-yl-2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia to form N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(9H-fluoren-3-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-5-4-7-19(11-15)25-14-22(24)23-18-10-9-17-12-16-6-2-3-8-20(16)21(17)13-18/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZSOBINZCIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)

amino]benzamide](/img/structure/B5085216.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)
![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)